

# Überprüfung der isotopischen Reinheit von Fmoc-Gly-OH-<sup>13</sup>C<sub>2</sub>: Ein Vergleichsleitfaden

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fmoc-Gly-OH-<sup>13</sup>C

Cat. No.: B1627281

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Die genaue Kenntnis der isotopischen Reinheit von mit stabilen Isotopen markierten Verbindungen ist für die quantitative Proteomik, Metabolomik und die strukturelle Analyse von Proteinen mittels NMR-Spektroskopie von entscheidender Bedeutung.[1][2] Fmoc-Gly-OH-<sup>13</sup>C<sub>2</sub>, ein mit zwei <sup>13</sup>C-Isotopen markiertes Glycinderivat, wird häufig in der Peptidsynthese eingesetzt, um spezifische Sonden für massenspektrometrische (MS) und kernmagnetische Resonanz (NMR)-Untersuchungen einzuführen.[3] Dieser Leitfaden bietet einen objektiven Vergleich der gängigen Methoden zur Überprüfung der isotopischen Reinheit von Fmoc-Gly-OH-<sup>13</sup>C<sub>2</sub> und stellt unterstützende experimentelle Daten und Protokolle bereit.

## Methoden zur Bestimmung der isotopischen Reinheit: Ein quantitativer Vergleich

Die beiden primären analytischen Techniken zur Bestimmung der isotopischen Anreicherung und Reinheit von Fmoc-Gly-OH-<sup>13</sup>C<sub>2</sub> sind die Massenspektrometrie (MS) und die Kernspinresonanzspektroskopie (NMR). Jede Methode bietet unterschiedliche Vorteile in Bezug auf Sensitivität, Genauigkeit und den Detaillierungsgrad der erhaltenen Informationen.

Merkmal	Massenspektrometrie (GC-MS, LC-MS)	Kernspinresonanzspektroskopie ( $^{13}\text{C}$ -NMR)
Prinzip	Trennung von Ionen basierend auf ihrem Masse-zu-Ladung-Verhältnis (m/z).	Messung der Resonanzfrequenzen von $^{13}\text{C}$ -Kernen in einem starken Magnetfeld.
Empfindlichkeit	Sehr hoch (pmol bis fmol-Bereich).	Moderat bis gering ( $\mu\text{mol}$ bis mmol-Bereich).
Genauigkeit der Isotopenverhältnisse	Hoch, insbesondere mit Isotopenverhältnis-Massenspektrometrie (IRMS). [4]	Hoch, liefert präzise Informationen über die Position der Markierung.
Strukturelle Information	Liefert Informationen über die molekulare Masse und Fragmentierungsmuster.	Bietet detaillierte Informationen über die chemische Umgebung jedes $^{13}\text{C}$ -Atoms und bestätigt die Position der Isotopenmarkierung.[3]
Probenvorbereitung	Erfordert oft eine Derivatisierung, um die Flüchtigkeit und Ionisierung zu verbessern (z. B. für GC-MS). [5][6]	In der Regel einfach, erfordert das Lösen der Probe in einem geeigneten deuterierten Lösungsmittel.
Durchsatz	Kann für einen hohen Durchsatz automatisiert werden.	Generell geringerer Durchsatz aufgrund längerer Messzeiten.

## Experimentelle Protokolle

Die folgenden Protokolle beschreiben die grundlegenden Schritte zur Analyse der isotopischen Reinheit von Fmoc-Gly-OH- $^{13}\text{C}_2$  mittels Gaschromatographie-Massenspektrometrie (GC-MS) und  $^{13}\text{C}$ -NMR-Spektroskopie.

## Protokoll 1: Bestimmung der isotopischen Anreicherung mittels GC-MS

Dieses Protokoll beschreibt die Analyse nach Derivatisierung der Aminosäure, eine gängige Methode zur Verbesserung der chromatographischen Eigenschaften.[\[5\]](#)

- Probenvorbereitung und Derivatisierung:
  - Eine bekannte Menge Fmoc-Gly-OH- $^{13}\text{C}_2$  wird in einem geeigneten Lösungsmittel gelöst.
  - Zur Abspaltung der Fmoc-Schutzgruppe kann eine Behandlung mit einer Base wie Piperidin in Dimethylformamid (DMF) erfolgen.
  - Die freigesetzte Glycin- $^{13}\text{C}_2$ -Aminosäure wird anschließend derivatisiert, um ihre Flüchtigkeit zu erhöhen. Eine gängige Methode ist die Bildung von N-Acetyl-Methylester-Derivaten.[\[5\]](#)
- GC-MS-Analyse:
  - Das derivatisierte Glycin- $^{13}\text{C}_2$  wird in den Gaschromatographen injiziert.
  - Die Trennung erfolgt auf einer geeigneten GC-Säule (z. B. DB-5).[\[7\]](#)
  - Das Eluat wird in das Massenspektrometer überführt, das im Selected Ion Monitoring (SIM)-Modus betrieben wird, um die Ionen zu detektieren, die den nicht markierten (M), einfach markierten (M+1) und doppelt markierten (M+2) Spezies entsprechen.
- Datenauswertung:
  - Die isotopische Reinheit wird durch Integration der Peakhöhen oder -flächen für die verschiedenen Isotopologe berechnet.
  - Die prozentuale  $^{13}\text{C}$ -Anreicherung wird aus dem Verhältnis der Intensitäten der markierten und unmarkierten Spezies bestimmt.

## Protokoll 2: Überprüfung der Positionsspezifität mittels $^{13}\text{C}$ -NMR

Die  $^{13}\text{C}$ -NMR-Spektroskopie ist ideal, um die genaue Position der  $^{13}\text{C}$ -Markierungen innerhalb des Moleküls zu bestätigen.

- Probenvorbereitung:
  - Lösen Sie eine ausreichende Menge (typischerweise einige Milligramm) Fmoc-Gly-OH- $^{13}\text{C}_2$  in einem geeigneten deuterierten Lösungsmittel (z. B. DMSO- $\text{d}_6$  oder  $\text{CDCl}_3$ ).
- NMR-Messung:
  - Führen Sie eine  $^{13}\text{C}$ -NMR-Messung mit einem Hochfeld-NMR-Spektrometer durch.
  - Um die Empfindlichkeit zu erhöhen, werden in der Regel eine große Anzahl von Scans akkumuliert.
- Spektrale Analyse:
  - Analysieren Sie das  $^{13}\text{C}$ -NMR-Spektrum. Für Fmoc-Gly-OH- $^{13}\text{C}_2$  werden zwei intensive Signale für die beiden  $^{13}\text{C}$ -markierten Kohlenstoffatome des Glycinrests erwartet.
  - Die Abwesenheit signifikanter Signale bei den chemischen Verschiebungen, die den entsprechenden  $^{12}\text{C}$ -Kohlenstoffatomen entsprechen, bestätigt die hohe isotopische Reinheit an den spezifischen Positionen.[3]

## Vergleich mit Alternativen

Auf dem Markt sind verschiedene mit stabilen Isotopen markierte Aminosäuren für ähnliche Anwendungen erhältlich. Der Hauptunterschied liegt oft in der spezifischen Aminosäure und dem Grad der Isotopenanreicherung.

Produkt	Typische Isotopenanreicherung	Hauptanwendungen	Überlegungen zur Auswahl
Fmoc-Gly-OH- <sup>13</sup> C <sub>2</sub>	>98% <sup>13</sup> C	Peptidsynthese für quantitative MS-Analysen (z. B. SILAC), Strukturanalysen mittels NMR.[2][3]	Ideal, wenn eine spezifische Markierung des Glycin-Rückgrats erforderlich ist.
Fmoc-Ala-OH- <sup>13</sup> C <sub>3</sub> , <sup>15</sup> N	>98% <sup>13</sup> C, >98% <sup>15</sup> N	Studien zum Glukose/Alanin-Metabolismus, detaillierte Strukturanalysen von Proteinen und Peptiden.[3]	Bietet sowohl <sup>13</sup> C- als auch <sup>15</sup> N-Markierung für komplexere NMR-Experimente.
Unmarkiertes Fmoc-Gly-OH	Natürliche <sup>13</sup> C-Häufigkeit (~1.1%)	Standard-Peptidsynthese, bei der keine isotopische Markierung erforderlich ist.[8][9]	Dient als Negativkontrolle oder für nicht-quantitative Anwendungen.

Die hohe isotopische Reinheit (>98%) von Fmoc-Gly-OH-<sup>13</sup>C<sub>2</sub> ist entscheidend, um Interferenzen in MS- und NMR-Analysen zu minimieren und eine genaue Quantifizierung zu gewährleisten.[3]

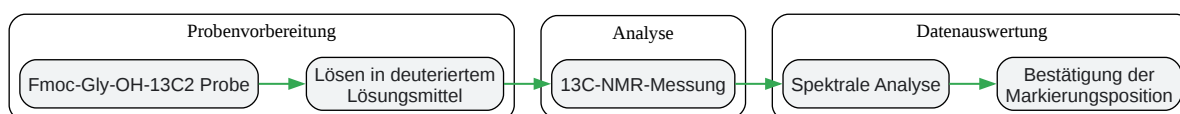
## Visuelle Darstellungen der Arbeitsabläufe

Die folgenden Diagramme veranschaulichen die experimentellen Arbeitsabläufe zur Überprüfung der isotopischen Reinheit.



[Click to download full resolution via product page](#)

Abbildung 1: Workflow zur Bestimmung der isotopischen Reinheit mittels GC-MS.



[Click to download full resolution via product page](#)

Abbildung 2: Workflow zur Überprüfung der isotopischen Reinheit mittels  $^{13}\text{C}$ -NMR.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ckisotopes.com [ckisotopes.com]
- 2. aaep.bocsci.com [aaep.bocsci.com]
- 3. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]
- 4. Determination of 13C isotopic enrichment of glutathione and glycine by gas chromatography/combustion/isotope ratio mass spectrometry after formation of the N- or N,S-ethoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Compound Specific  $^{13}\text{C}$  &  $^{15}\text{N}$  analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 6. Determination of  $^{13}\text{C}$  isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- To cite this document: BenchChem. [Überprüfung der isotopischen Reinheit von Fmoc-Gly-OH- $^{13}\text{C}_2$ : Ein Vergleichsleitfaden]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1627281#verifying-the-isotopic-purity-of-fmoc-gly-oh-13c]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)